molecular formula C10H14ClNO3 B14251745 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride CAS No. 325172-12-1

2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride

Cat. No.: B14251745
CAS No.: 325172-12-1
M. Wt: 231.67 g/mol
InChI Key: KESMUITXLKYWJH-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-benzodioxole, which is reacted with an appropriate halogenated ethanamine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter systems, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with receptors and enzymes in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: These compounds share the benzodioxole core structure and may have similar chemical properties.

    N-methylethanamine derivatives: Compounds with similar ethanamine structures can exhibit comparable biological activities.

Uniqueness

What sets 2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride apart is its unique combination of the benzodioxole and N-methylethanamine moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

325172-12-1

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-11-4-5-12-8-2-3-9-10(6-8)14-7-13-9;/h2-3,6,11H,4-5,7H2,1H3;1H

InChI Key

KESMUITXLKYWJH-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC2=C(C=C1)OCO2.Cl

Origin of Product

United States

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